Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester
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Overview
Description
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonothioic acid group, a methyl ester, and a substituted phenyl ring with chlorine and iodine atoms. It is commonly used in organic synthesis and various industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves several steps and specific reaction conditions. One common method includes the reaction of methyl phosphonothioic acid with 2,5-dichloro-4-iodophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Scientific Research Applications
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications such as pest control .
Comparison with Similar Compounds
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester can be compared to other similar compounds, such as:
Ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl) O-ethyl ester: Similar in structure but with ethyl groups instead of methyl groups.
Tolclofos-methyl: Another organophosphorus compound with similar applications in agriculture.
Iodofenphos: A related compound with similar chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7533-75-7 |
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Molecular Formula |
C8H8Cl2IO2PS |
Molecular Weight |
397.00 g/mol |
IUPAC Name |
(2,5-dichloro-4-iodophenoxy)-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H8Cl2IO2PS/c1-12-14(2,15)13-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |
InChI Key |
WFEKGXFAUDXMQR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C)OC1=CC(=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
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